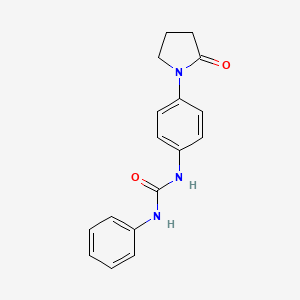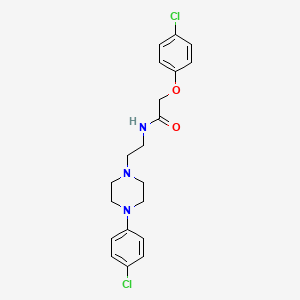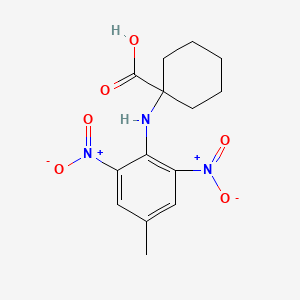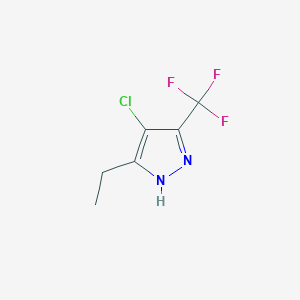
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrolidine, which is a five-membered ring with a nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
科学的研究の応用
Crystallographic Insights and Molecular Architecture
Research on compounds such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate reveals detailed crystallographic insights, demonstrating the conformational properties and intermolecular interactions that are crucial for understanding the molecular architecture of similar compounds. Such studies are foundational for drug design and material science applications, illustrating how molecular configurations impact physical and chemical properties (Caracelli et al., 2015).
Anticancer and Antimicrobial Applications
Investigations into 5-oxopyrrolidine derivatives have shown significant promise in the development of new therapeutic agents. For instance, novel 5-oxopyrrolidine derivatives have demonstrated promising anticancer and antimicrobial activity, highlighting the potential of these scaffolds in developing treatments targeting multidrug-resistant pathogens and cancer cells. This indicates the potential of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea and similar compounds in contributing to the development of new antimicrobial and anticancer therapies (Kairytė et al., 2022).
Synthesis and Quantum Calculations
The study of synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas provides a comprehensive understanding of the chemical properties and potential reactivity patterns of compounds containing pyrrolidine and oxopyrrolidine moieties. These findings contribute to the chemical synthesis field, offering insights into the design and creation of novel compounds with specific chemical characteristics (Dawood et al., 2013).
Electrochromic Materials Development
The application of related heterocyclic compounds in the development of electrochromic materials, as seen in the study of dithienylpyrroles-based electrochromic polymers, showcases the potential of this compound in materials science. These materials' unique electrochemical properties make them suitable for use in high-contrast electrochromic devices, indicating a route towards the development of advanced materials for electronic and photonic applications (Su et al., 2017).
将来の方向性
Pyrrolidine derivatives are of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . This suggests that “1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea” and similar compounds could have potential applications in the development of new drugs.
作用機序
Target of Action
Compounds with similar structures, such as r-phenylpiracetam, have been shown to bind to the dopamine transporter (dat) .
Mode of Action
It is likely that the compound interacts with its targets, possibly dat, leading to changes in the activity of these targets .
Biochemical Pathways
Compounds with similar structures have been shown to influence the dopaminergic system , which could suggest potential downstream effects on pathways related to dopamine signaling.
Result of Action
Based on the potential target of action, it could be hypothesized that the compound may influence cellular processes related to dopamine signaling .
生化学分析
Biochemical Properties
It is known that pyrrolidine derivatives, which include this compound, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . This suggests that 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea may interact with enzymes such as COX-2 and potentially influence biochemical reactions.
Molecular Mechanism
It is known that pyrrolidine derivatives can inhibit COX-2 , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition
特性
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCESJJMWFBHXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2628212.png)
![7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2628213.png)


![N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2628219.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)
![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)

![methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate](/img/structure/B2628224.png)

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

![3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628229.png)
